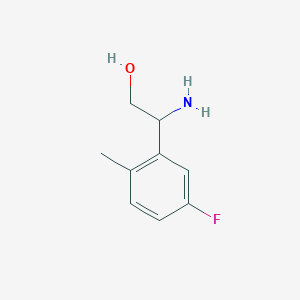

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol

Description

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol (CAS: 1270571-04-4) is an ethanolamine derivative featuring a phenyl ring substituted with a methyl group at position 2 and a fluoro group at position 5. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol . The compound’s structure combines steric effects from the methyl group and electronic effects from the fluorine, making it a candidate for synthesizing heterocycles like oxazoles or pharmaceuticals. However, its toxicological profile remains understudied, necessitating precautions during handling (e.g., avoiding inhalation or skin contact) .

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-amino-2-(5-fluoro-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |

InChI Key |

WGTMOFGBEDUOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation generally involves:

- Starting from a fluorinated aromatic precursor (such as 5-fluoro-2-methylbenzaldehyde or 5-fluoro-2-methylaniline derivatives).

- Introducing the amino and hydroxyl groups at the alpha position relative to the aromatic ring.

- Controlling stereochemistry to obtain optically active (S)- or (R)-enantiomers.

- Conversion to hydrochloride salt for stability and handling.

Stepwise Synthetic Methodologies

Synthesis from 5-Fluoro-2-methylaniline

- Precursor Preparation: 5-Fluoro-2-methylaniline can be synthesized by reduction of 4-fluoro-1-methyl-2-nitrobenzene using iron powder and hydrochloric acid in ethanol under reflux conditions for 12 hours. The product is isolated by extraction, basification, and purification via column chromatography with a typical yield of ~70%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitro reduction | Fe powder, HCl, EtOH, reflux 12 h | 5-Fluoro-2-methylaniline (70%) |

Formation of 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol

Amino Alcohol Formation: The amino alcohol is typically formed by reaction of a fluorinated aromatic aldehyde or ketone with an amine source and subsequent reduction steps. For example, the fluorinated aromatic aldehyde undergoes reductive amination or related transformations to introduce the amino and hydroxyl groups at the alpha position.

Microbial or Enzymatic Resolution: For optically active forms, microbial asymmetric reduction or enzymatic resolution is employed. Specific microorganisms can selectively reduce aminoketones to yield (R)- or (S)-2-amino-1-phenylethanol derivatives with high optical purity.

| Step | Process | Notes |

|---|---|---|

| Reductive amination | Fluorinated aromatic aldehyde + amine + reducing agent | Formation of amino alcohol intermediate |

| Microbial resolution | Use of specific microorganisms | Optical purity enhancement (R or S) |

Isolation and Purification

Alternative Synthetic Routes

- Asymmetric Reduction of Aminoketones: An aminoketone precursor can be asymmetrically reduced using chiral catalysts or microorganisms to obtain the optically active amino alcohol.

- Use of Protected Intermediates: Protection of amino or hydroxyl groups during multi-step synthesis can improve yields and selectivity. For example, amino groups may be protected during esterification and reduction steps before final deprotection.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of microbial asymmetric reduction is a well-documented approach to obtain optically pure 2-amino-1-phenylethanol derivatives, which can be adapted for the fluorinated analog.

- The fluorine substituent at the 5-position and methyl group at the 2-position on the phenyl ring influence the reactivity and stereochemical outcome of the synthesis.

- The hydrochloride salt form is the preferred isolated form for medicinal chemistry applications due to better stability and solubility.

- Purification techniques such as column chromatography and crystallization are crucial for achieving high purity and optical enrichment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

Drug Development

The compound has shown significant potential in drug development, particularly as a candidate for designing new pharmaceuticals. Its structure enables interactions with various biological targets, including enzymes and receptors. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, enhancing its binding affinity and specificity to certain molecular targets.

Research indicates that 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol exhibits notable biological activity. It has been studied for its effects on:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity, which is critical in the development of enzyme inhibitors for therapeutic purposes.

- Receptor Modulation : Its ability to bind to various receptors makes it a valuable candidate for further research in areas such as neuropharmacology and cancer treatment.

Case Studies

Several studies highlight the compound's efficacy:

- Study on Octopamine Receptors : A related compound was shown to be a potent agonist of octopamine receptors, indicating potential applications in treating neurological disorders .

- Inhibitory Effects on IL-1 Receptor : Compounds structurally similar to this compound have demonstrated significant inhibitory effects on IL-1 receptor-dependent responses, suggesting potential anti-inflammatory applications .

Intermediate in Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various modifications that can lead to the development of novel compounds with desired biological activities.

Synthesis Techniques

The synthesis typically involves several steps:

- Formation of the Amino Alcohol : The initial step involves the reaction between appropriate starting materials under controlled conditions.

- Purification : Following synthesis, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluoro-substituted aromatic ring can also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs differing in substituent type, position, and reactivity:

Table 1: Key Structural and Reactivity Comparisons

Electronic and Steric Effects

- Target Compound (2-Me, 5-F): The methyl group at position 2 acts as an electron-donating group (EDG), while the fluoro group at position 5 is meta to the methyl and exerts electron withdrawal (EWG).

- 4-Fluoro Analogs: Para-fluorine (e.g., 2-amino-2-(4-fluorophenyl)ethan-1-ol) enhances resonance stabilization in oxazole synthesis, leading to higher yields (84%) compared to ortho-substituted analogs .

Physicochemical Properties

- Solubility: The hydrochloride salt of 2-amino-2-(2,4-difluorophenyl)ethan-1-ol () shows improved aqueous solubility compared to free bases, critical for drug formulation .

- Steric Effects : Ortho-substituents (e.g., 2-Cl, 2-Me) hinder reaction kinetics by obstructing catalyst access, as seen in lower yields (56% for 2-Cl vs. 84% for 4-F) .

Biological Activity

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol, also known as (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol, is a chiral amino alcohol with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a fluoro-substituted aromatic ring, facilitates interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The molecular formula of this compound is C₉H₁₃FNO, with a molecular weight of approximately 169.20 g/mol. The presence of the fluoro group enhances its chemical reactivity and biological interactions.

The mechanism of action of this compound involves:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors.

- Binding Affinity : The fluoro-substituted aromatic ring may enhance binding affinity and specificity to molecular targets.

Research indicates that this compound can modulate enzyme activity and influence metabolic pathways, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests show effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent .

Neurotransmitter Modulation

Recent investigations indicate that this compound may act as a neurotransmitter modulator. Preliminary data suggest it could influence synaptic transmission and receptor activity, particularly in neurological disorders. This property positions it as a candidate for research into treatments for conditions such as depression or anxiety.

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : Research on fluorinated compounds similar to this compound has shown potent cytotoxic effects against cancer cell lines, suggesting potential antitumor properties .

- Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes have revealed its ability to inhibit certain metabolic pathways, indicating its utility in drug design for metabolic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol | Different substitution pattern | Neurotransmitter modulation |

| 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol | Varying position of functional groups | Antimicrobial properties |

This comparison illustrates how variations in structure can influence biological activity, emphasizing the importance of specific substitutions in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.